Cas no 2649064-23-1 (1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene)

1-(2-Isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene is a specialized isocyanate compound featuring a trifluoromethyl-substituted aromatic ring and a tertiary isocyanate group. Its unique structure enhances reactivity and stability, making it suitable for applications in advanced polymer synthesis, particularly in polyurethane and polyurea formulations. The trifluoromethyl group contributes to increased chemical resistance and thermal stability, while the sterically hindered isocyanate moiety allows for controlled reactivity, enabling precise crosslinking in high-performance coatings, adhesives, and elastomers. This compound is valued for its ability to impart durability and tailored properties to engineered materials, meeting stringent industrial requirements. Proper handling under inert conditions is recommended due to its moisture-sensitive nature.
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene structure
2649064-23-1 structure
Product name:1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
CAS No:2649064-23-1
MF:C12H12F3NO
Molecular Weight:243.22499370575
CID:6450580
PubChem ID:165646087

1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
    • EN300-1953801
    • 2649064-23-1
    • インチ: 1S/C12H12F3NO/c1-8-6-9(12(13,14)15)4-5-10(8)11(2,3)16-7-17/h4-6H,1-3H3
    • InChIKey: QCFHKSPATYFFTP-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C)C=1)C(C)(C)N=C=O)(F)F

計算された属性

  • 精确分子量: 243.08709849g/mol
  • 同位素质量: 243.08709849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 318
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.4Ų
  • XLogP3: 4.5

1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1953801-2.5g
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
2649064-23-1
2.5g
$1931.0 2023-09-17
Enamine
EN300-1953801-5.0g
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
2649064-23-1
5g
$2858.0 2023-06-02
Enamine
EN300-1953801-10.0g
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
2649064-23-1
10g
$4236.0 2023-06-02
Enamine
EN300-1953801-0.5g
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
2649064-23-1
0.5g
$946.0 2023-09-17
Enamine
EN300-1953801-1.0g
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
2649064-23-1
1g
$986.0 2023-06-02
Enamine
EN300-1953801-0.25g
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
2649064-23-1
0.25g
$906.0 2023-09-17
Enamine
EN300-1953801-0.05g
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
2649064-23-1
0.05g
$827.0 2023-09-17
Enamine
EN300-1953801-1g
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
2649064-23-1
1g
$986.0 2023-09-17
Enamine
EN300-1953801-0.1g
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
2649064-23-1
0.1g
$867.0 2023-09-17
Enamine
EN300-1953801-5g
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
2649064-23-1
5g
$2858.0 2023-09-17

1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene 関連文献

1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzeneに関する追加情報

Introduction to 1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene (CAS No. 2649064-23-1)

1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene, identified by its CAS number 2649064-23-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzene ring substituted with an isocyanate group, a methyl group, and a trifluoromethyl group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various high-performance materials and bioactive molecules.

The structural configuration of 1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene positions it as a versatile building block for the development of novel compounds. The presence of the isocyanate functional group (-NCO) allows for facile reactions with amines, hydroxyl groups, and other nucleophiles, facilitating the formation of urethane and carbamate linkages. These reactions are fundamental in the synthesis of polymers, adhesives, and coatings, as well as in the construction of biologically active molecules such as drugs and agrochemicals.

The trifluoromethyl group (-CF₃) appended to the benzene ring introduces electron-withdrawing effects, which can modulate the reactivity and electronic properties of the molecule. This modification is particularly useful in pharmaceutical applications, where trifluoromethyl groups are often incorporated into drug molecules to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Recent studies have highlighted the role of trifluoromethyl-containing compounds in the development of antiviral and anticancer agents, underscoring the importance of 1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene as a precursor.

In addition to its pharmaceutical relevance, 1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene has been explored in advanced materials research. The combination of its isocyanate functionality and aromatic structure makes it an attractive candidate for the synthesis of polyurethanes with tailored mechanical properties. These polyurethanes find applications in flexible foams, elastomers, and high-performance coatings. The influence of the methyl and trifluoromethyl substituents on the polymer's thermal stability and chemical resistance has been extensively studied, revealing promising results for industrial applications.

Recent advancements in synthetic methodologies have further expanded the utility of 1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene. Transition-metal-catalyzed cross-coupling reactions have enabled the introduction of additional functional groups at specific positions on the benzene ring, allowing for greater molecular diversity. Such strategies have been employed to develop novel heterocyclic compounds with potential biological activity. For instance, researchers have successfully incorporated nitrogen-containing heterocycles into derivatives of this compound, leading to molecules with enhanced binding interactions with enzymes and receptors.

The role of computational chemistry in optimizing synthetic routes for 1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene cannot be overstated. Molecular modeling techniques have been instrumental in predicting reaction outcomes and identifying optimal reaction conditions. These computational tools have helped streamline synthetic processes, reducing experimental trial-and-error and improving yield efficiency. Furthermore, they have provided insights into the mechanistic pathways governing transformations involving this compound, contributing to a deeper understanding of its chemical behavior.

From a regulatory perspective, 1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene must be handled with care due to its reactive isocyanate group. Proper safety protocols are essential to prevent unwanted side reactions and ensure worker safety. Despite these precautions, its synthetic versatility makes it an indispensable tool in modern chemical research. The compound's ability to serve as a bridge between organic synthesis and materials science underscores its broad applicability across multiple disciplines.

In conclusion,1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene (CAS No. 2649064-23-1) represents a fascinating compound with significant potential in both pharmaceuticals and advanced materials. Its unique structural features enable diverse applications, from drug development to high-performance polymers. As research continues to uncover new synthetic possibilities and applications for this molecule,1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene is poised to remain at the forefront of chemical innovation.

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